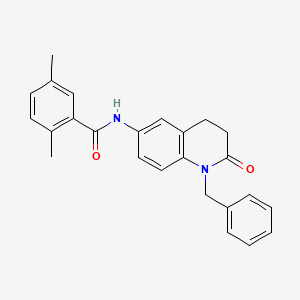

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide is a synthetic small-molecule compound featuring a tetrahydroquinoline core fused with a benzamide moiety. The molecule’s structure includes a 1-benzyl substituent at the tetrahydroquinoline nitrogen and a 2,5-dimethylbenzamide group at the 6-position.

Key structural attributes include:

- Tetrahydroquinoline scaffold: Provides rigidity and hydrophobic interactions for binding to enzyme active sites.

- Benzamide group: A hallmark of HDAC inhibitors, facilitating zinc chelation in catalytic pockets.

- 2,5-Dimethyl substitution: Enhances steric and electronic modulation of binding affinity compared to unsubstituted or mono-methylated analogs.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-17-8-9-18(2)22(14-17)25(29)26-21-11-12-23-20(15-21)10-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-9,11-12,14-15H,10,13,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSSLMLVFUWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide typically involves the reaction of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

Reduction: Formation of tetrahydroquinoline derivatives with reduced carbonyl groups.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique pharmacological profile.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

HDAC Inhibition and Selectivity

- Target Compound: Likely exhibits HDAC1/2 selectivity due to benzamide’s moderate zinc affinity and tetrahydroquinoline’s hydrophobic interactions. No direct IC₅₀ data available, but structurally analogous to class I HDAC inhibitors .

- LMK-235 : HDAC4/5-selective (IC₅₀ = 0.14 μM for HDAC5) with a hydroxamic acid group enhancing potency .

- Entinostat: Class I HDAC inhibitor (IC₅₀ = 0.3 μM for HDAC1) with prolonged half-life due to aryl hydroxamate .

- Tubastatin A: HDAC6-selective (IC₅₀ = 15 nM) via tetrahydroisoquinoline’s spatial accommodation .

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Not an HDAC inhibitor; used as a directing group in metal-catalyzed reactions .

In Vivo Efficacy (Rat Models)

Solubility and Stability

- Target Compound : Predicted low aqueous solubility (logP ~3.5) due to benzyl and dimethyl groups; stable under physiological pH.

- LMK-235 : Higher solubility (logP ~2.1) from hydroxamic acid but prone to hydrolysis .

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : High solubility (logP ~1.8) due to hydroxyl group .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety, which is known for its pharmacological properties. The structure can be represented as follows:

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in metabolic pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to drug-drug interactions and altered pharmacokinetics.

Case Studies

- Study on Anticancer Properties : A recent study assessed the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

- Antimicrobial Efficacy : In another study evaluating antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

- Enzyme Interaction : A kinetic study revealed that the compound significantly inhibits CYP1A2 with an IC50 value of 0.5 µM, suggesting potential implications in drug metabolism.

Data Tables

| Activity | Cell Line/Pathogen | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | [Study on Anticancer Effects] |

| Antimicrobial | S. aureus | 32 | [Antimicrobial Study] |

| Antimicrobial | E. coli | 64 | [Antimicrobial Study] |

| Enzyme Inhibition | CYP1A2 | 0.5 | [Enzyme Interaction Study] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.